![molecular formula C9H6F2O3 B7992230 Methyl 3,5-difluorobenzoylformate](/img/structure/B7992230.png)
Methyl 3,5-difluorobenzoylformate
Overview
Description
Methyl 3,5-difluorobenzoylformate is a useful research compound. Its molecular formula is C9H6F2O3 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Sensing and Bio-imaging : A study by Ye et al. (2014) synthesized a fluorogenic chemosensor using a derivative of Methyl 3,5-difluorobenzoylformate, which showed high selectivity and sensitivity toward aluminum ions (Al^3+). This sensor has potential applications in detecting Al^3+ in biological systems, including its use in fluorescent probes for imaging in human cervical cancer cells (Ye et al., 2014).
Organic Synthesis : Yuan-bin (2007) described the preparation of 3,5-Difluorophenylacetic acid from a process involving Methyl 3,5-difluorobenzoylformate. This demonstrates its use as an intermediate in organic synthesis processes (Yuan-bin, 2007).
Coordination Chemistry and Luminescence : The synthesis and characterization of square-planar tetranuclear silver and gold clusters involving a derivative of Methyl 3,5-difluorobenzoylformate were explored by Chen et al. (2007). These complexes exhibit intense luminescence in the solid state and have potential applications in materials science (Chen et al., 2007).
Electrochemistry : A study on the electrochemistry of ionic liquids by Xiao and Johnson (2003) included derivatives of Methyl 3,5-difluorobenzoylformate, indicating its relevance in studying electrochemical properties and reactions (Xiao & Johnson, 2003).
Herbicide Development : Hwang et al. (2005) synthesized a derivative of Methyl 3,5-difluorobenzoylformate and assessed its herbicidal activity, demonstrating its potential application in agriculture (Hwang et al., 2005).
Photophysical Behavior Study : Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are related to Methyl 3,5-difluorobenzoylformate. This research is significant for understanding fluorogenic molecules in various solvent environments (Santra et al., 2019).
Neuroprotective Research : Cai et al. (2016) investigated the neuroprotective effects of Methyl 3,4-Dihydroxybenzoate against oxidative damage, which is structurally related to Methyl 3,5-difluorobenzoylformate. This study highlights its potential in medical and biological applications (Cai et al., 2016).
properties
IUPAC Name |
methyl 2-(3,5-difluorophenyl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKCDEFMQNHCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluorobenzoylformate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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